molecular formula C5H10ClNO2S B1457815 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride CAS No. 1427388-39-3

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Cat. No. B1457815
CAS RN: 1427388-39-3
M. Wt: 183.66 g/mol
InChI Key: CVXAFIXMQLDOKU-UHFFFAOYSA-N
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Description

“2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride” is a chemical compound with the CAS Number: 1427388-39-3 . It has a molecular weight of 183.66 and its molecular formula is C₅H₁₀ClNO₂S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 183.66 and its molecular formula is C₅H₁₀ClNO₂S . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivative Formation 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride and its analogs have been synthesized through various methods, contributing to the family of sterically constrained amino acids for applications in chemistry, biochemistry, and drug design. The synthesis of related compounds like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed through subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles (Radchenko et al., 2010). Moreover, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its bifunctional nature provided a convenient entry point to novel compounds, expanding the chemical space accessible for further selective derivation (Meyers et al., 2009).

Chemical and Physical Properties The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have been studied, presenting an improved synthesis of the spiro compound 2-oxa-6-azaspiro[3.3]heptane. The isolation of this compound as a sulfonic acid salt yields a more stable and soluble product, enabling access to a broader range of reaction conditions (van der Haas et al., 2017).

Structural and Coordination Chemistry The structural chemistry of selenium-containing four-membered rings, such as 2-thia-6-selenaspiro[3.3]heptane, has been extensively explored. These compounds, characterized by their 'rigid-rod' nature, have been synthesized and analyzed for their potential in coordinating transition-metal complexes, offering insights into the multifaceted applications of these compounds in chemical and coordination chemistry (Block et al., 2005).

Lipophilicity Analysis in Drug Design In the context of medicinal chemistry, the analysis of azaspiro[3.3]heptanes has revealed their potential in replacing more common heterocycles like morpholines, piperidines, and piperazines. Interestingly, introducing a spirocyclic center in these compounds typically reduces the measured logD 7.4, which is counterintuitive given the net addition of a carbon atom. This change in lipophilicity is significant in drug design, influencing the solubility and distribution properties of potential drug candidates (Degorce et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXAFIXMQLDOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

CAS RN

1427388-39-3
Record name 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
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